2-Amino-2',4'-dichloroacetophenone 2-Amino-2',4'-dichloroacetophenone
Brand Name: Vulcanchem
CAS No.: 5614-33-5
VCID: VC13306380
InChI: InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)CN
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol

2-Amino-2',4'-dichloroacetophenone

CAS No.: 5614-33-5

Cat. No.: VC13306380

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2',4'-dichloroacetophenone - 5614-33-5

Specification

CAS No. 5614-33-5
Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
IUPAC Name 2-amino-1-(2,4-dichlorophenyl)ethanone
Standard InChI InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Standard InChI Key VYQSJEQBJVHARP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CN
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Amino-2',4'-dichloroacetophenone features a phenyl ring substituted with chlorine atoms at the 2' and 4' positions and an acetophenone backbone modified by an amino group at the 2-position (Figure 1). This arrangement creates a planar structure with polar functional groups that influence its solubility and reactivity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight240.514 g/mol
Density1.373 g/cm³
Boiling Point306.4°C at 760 mmHg
SolubilityLow in water; soluble in polar organic solvents (e.g., ethanol, DMSO)

The compound’s low water solubility aligns with its hydrophobic aromatic backbone, while its amino and ketone groups enable participation in hydrogen bonding and nucleophilic reactions.

Synthesis and Production Methods

Table 2: Representative Chlorination Conditions

ParameterValueSource
SolventAnhydrous ethyl alcohol
Temperature0–10°C
Chlorine Equivalents2.0–2.5 molar equivalents
Reaction TimeUntil completion (monitored by TLC)

Purification and Isolation

Post-synthesis purification typically involves recrystallization from ethanol or column chromatography. The compound’s crystalline structure and moderate polarity facilitate isolation with yields exceeding 70% under optimized conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amino group at the 2-position acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For instance, N-alkylation reactions under microwave irradiation have been reported for analogous compounds, yielding derivatives with enhanced biological activity .

Reduction and Oxidation

The ketone moiety is susceptible to reduction, forming secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a hydroxyl group, producing 2-amino-2',4'-dichlorophenethyl alcohol—a potential intermediate for pharmaceutical agents . Conversely, oxidation with potassium permanganate (KMnO₄) could cleave the aromatic ring, though such reactions are less common due to the compound’s stability.

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediate

2-Amino-2',4'-dichloroacetophenone is a precursor in synthesizing β-adrenergic agonists and antipsychotic agents. For example, its reduced form, 2-amino-2',4'-dichlorophenethyl alcohol, has been investigated for growth-promoting effects in livestock, mirroring applications of structurally related compounds .

Agrochemical Development

The compound’s chlorine substituents enhance lipophilicity, making it a candidate for pesticide formulations. Derivatives have shown insecticidal activity against lepidopteran pests, though further toxicological studies are needed .

Biological Activity and Mechanistic Insights

Enzyme Interactions

Preliminary studies suggest that glutathione-dependent cytosolic enzymes in hepatic and renal tissues may metabolize the compound via reductive pathways . This biotransformation could generate reactive intermediates, necessitating caution in handling.

Future Research Directions

  • Synthetic Optimization: Developing catalytic chlorination methods to improve yield and reduce halogen waste.

  • Biological Screening: Evaluating the compound’s efficacy in neurodegenerative disease models, leveraging its structural similarity to acetylcholinesterase inhibitors.

  • Green Chemistry: Exploring solvent-free or aqueous-phase reactions to enhance sustainability.

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